3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one
Description
3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one is a heterocyclic compound featuring a fused benzo-thieno-oxazepinone core with a chlorine substituent at the 3-position. Its structure combines a seven-membered oxazepine ring (containing oxygen and nitrogen) fused to a benzothiophene system.
Properties
IUPAC Name |
1-chloro-5H-thieno[3,4-b][1,5]benzoxazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO2S/c12-10-9-6(5-16-10)11(14)13-7-3-1-2-4-8(7)15-9/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMFUSRNTCUITN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=CSC(=C3O2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a chlorinated benzothiophene derivative with an appropriate oxazepine precursor under controlled conditions. The reaction conditions often include the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or toluene, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts is also optimized to reduce costs and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one with three classes of analogs: thieno-pyrimidinones, chlorinated indenoquinoline carboxamides, and diazepine kinase modulators. Key differences in structure, physicochemical properties, and biological activity are highlighted.
Thieno-Pyrimidinone Derivatives (e.g., Compounds 19a–b)
- Core Structure: 6-aryl-substituted thieno[3,2-d]pyrimidin-4(3H)-ones (6-membered ring with two nitrogens) vs. the 7-membered oxazepine ring fused to benzothiophene in the target compound.
- Synthesis : Both classes utilize phosphorus oxychloride for chlorination or ring closure, but the target compound’s oxazepine core likely requires additional cyclization steps .
Chlorinated Indenoquinoline Carboxamides (e.g., Cl-4AS-1)
- Chlorine Substituent : Cl-4AS-1 features a 2-chlorophenyl group, whereas the target compound’s chlorine is at the 3-position of the benzothiophene. Ortho vs. meta positioning influences steric and electronic effects, with meta-substitution often favoring improved solubility and reduced steric hindrance .
- Biological Targets: Cl-4AS-1 targets nuclear receptors, while the benzo-thieno-oxazepinone’s fused aromatic system may favor interactions with CNS targets or tyrosine kinases.
Diazepine Kinase Modulators (e.g., 1,4-Dihydrobenzo[d]pyrazolo[3,4-f][1,3]diazepines)
- Ring System : Diazepines (7-membered rings with two nitrogens) vs. oxazepines (one oxygen, one nitrogen). Oxygen in the target compound may enhance hydrogen-bonding capacity, altering kinase selectivity (e.g., LRRK2 vs. TYK2 modulation) .
Data Table: Comparative Analysis
Key Research Findings
Chlorine Positioning : Meta-substitution (as in the target compound) may optimize electronic effects without the steric drawbacks of ortho-substitution seen in Cl-4AS-1 .
Ring Flexibility: The oxazepine core’s flexibility could enhance binding to conformational epitopes in kinases, contrasting with rigid pyrimidinones .
Synthetic Challenges : Fusing multiple heterocycles (e.g., benzothiophene + oxazepine) requires precise conditions, as demonstrated in microwave-assisted protocols for related systems .
Notes
- Data Limitations: Direct pharmacological data for this compound are unavailable; comparisons rely on structural analogs.
- Substituent Effects : Chlorine’s position and the oxazepine ring’s electronegativity are critical for target selectivity and ADMET properties.
Biological Activity
3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one (CAS No. 70438-17-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothieno-oxazepine framework. Its molecular formula is , with a molecular weight of approximately 265.72 g/mol. The presence of chlorine and sulfur in its structure suggests potential reactivity and biological interaction pathways.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Antimicrobial Properties : Many thieno-oxazepines have shown efficacy against various bacterial strains.
- Antitumor Activity : Structural analogs have been investigated for their cytotoxic effects on cancer cell lines.
- Neurological Effects : Some derivatives have been studied for their potential neuroprotective properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes involved in metabolic pathways, which may lead to reduced proliferation of tumor cells.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to neuroprotection and cognitive function.
Cytotoxicity Studies
A study evaluating the cytotoxic effects of various thieno-oxazepine derivatives reported promising results for compounds structurally related to this compound. The following table summarizes the cytotoxicity data against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 15 |
| MCF-7 (Breast) | 20 | |
| HeLa (Cervical) | 18 |
These results indicate that the compound exhibits significant cytotoxicity, particularly against lung and cervical cancer cell lines.
Antimicrobial Activity
In another study focusing on the antimicrobial properties of thieno-oxazepine derivatives, this compound was tested against various bacterial strains. The results are summarized below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound has moderate antibacterial activity, particularly against Gram-positive bacteria.
Case Studies
A notable case study investigated the therapeutic potential of thieno-oxazepine derivatives in treating neurodegenerative diseases. Researchers found that certain derivatives exhibited neuroprotective effects in animal models of Parkinson's disease. The study highlighted the ability of these compounds to reduce oxidative stress markers and improve motor function.
Q & A
Q. What are the key structural features of 3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one, and how are they elucidated experimentally?
The compound features a fused benzo-thieno-oxazepine core with a chlorine substituent at the 3-position. Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.1 ppm) and carbon environments.
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 245.66 [M+H]⁺ for a related compound) .
- X-ray Crystallography : Provides bond lengths and angles for the fused heterocyclic system .
Q. What synthetic methodologies are commonly employed to prepare this compound?
Synthesis involves multi-step cyclocondensation:
- Step 1 : React substituted 2-aminophenols with 2-halobenzaldehydes under basic conditions (e.g., K₂CO₃ in DMF) to form the oxazepine ring .
- Step 2 : Introduce the chlorine substituent via electrophilic aromatic substitution (e.g., Cl₂/FeCl₃) or nucleophilic displacement .
- Optimization : Yield improvements (>70%) require controlled temperatures (60–80°C) and inert atmospheres .
Q. How is the purity of the compound validated in academic research?
Purity is assessed using:
- High-Performance Liquid Chromatography (HPLC) : Retention time comparison against standards (e.g., >95% purity threshold) .
- Thin-Layer Chromatography (TLC) : Monitoring reaction progress with silica gel plates and UV visualization .
- Elemental Analysis : Confirms C, H, N, and Cl content within ±0.3% of theoretical values .
Q. What preliminary biological screening approaches are used to evaluate its pharmacological potential?
- In vitro assays : Test kinase inhibition (e.g., LRRK2, TYK2) at 1–10 µM concentrations .
- Cellular toxicity : MTT assays on human cell lines (e.g., HEK293) to determine IC₅₀ values .
- Molecular docking : Predict binding affinities to therapeutic targets (e.g., autoimmune disease-related proteins) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst Screening : Lewis acids (e.g., AlCl₃) enhance cyclization efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- By-Product Mitigation : Titanium tetrachloride reduces unwanted side reactions (e.g., lactam formation) .
Q. How do researchers resolve contradictions in spectral data during characterization?
- Dynamic NMR : Resolves overlapping signals caused by conformational exchange (e.g., ring puckering) .
- Isotopic Labeling : ¹³C-labeled precursors clarify ambiguous carbon environments .
- Comparative Analysis : Cross-validate with structurally analogous compounds (e.g., dibenzo-oxazepines) .
Q. What strategies are used to study structure-activity relationships (SAR) for kinase modulation?
- Substituent Variation : Replace chlorine with fluorine or methoxy groups to assess steric/electronic effects .
- Scaffold Hybridization : Fuse with pyridazine or triazole moieties to enhance binding affinity .
- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs using crystallographic data .
Q. How does the compound’s stability under varying conditions impact formulation studies?
- pH Stability : Degrades in acidic conditions (pH < 3) via oxazepine ring hydrolysis .
- Thermal Analysis : Thermogravimetric analysis (TGA) shows decomposition above 200°C .
- Light Sensitivity : UV-Vis spectroscopy confirms photodegradation; requires amber storage vials .
Q. What computational methods predict its metabolic pathways?
Q. How are reaction mechanisms validated for halogen displacement reactions?
- Kinetic Isotope Effects (KIE) : Compare rates of ³⁶Cl vs. natural abundance chlorine to infer SN1/SN2 pathways .
- Intermediate Trapping : Identify transient species (e.g., Meisenheimer complexes) via low-temperature NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
